molecular formula C6H10ClF2N B13334528 5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride

5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B13334528
M. Wt: 169.60 g/mol
InChI Key: ZACOPSCFQIBAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic compound with the molecular formula C6H10ClF2N. It is known for its unique structure, which includes a bicyclic ring system with two fluorine atoms and a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclic precursor with fluorinating agents to introduce the fluorine atoms into the structure. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This may include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography, is also common in industrial production to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms in the structure enhances its binding affinity and selectivity for certain targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of two fluorine atoms. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a biochemical probe further highlight its uniqueness compared to similar compounds .

Properties

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

5,5-difluoro-2-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)1-2-9-5-3-4(5)6;/h4-5,9H,1-3H2;1H

InChI Key

ZACOPSCFQIBAKN-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC2C1(F)F.Cl

Origin of Product

United States

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